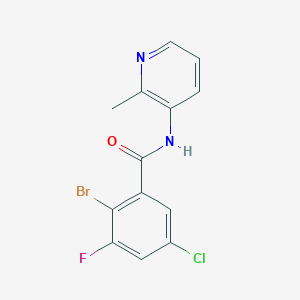![molecular formula C13H12BrClN2O2 B6626960 4-bromo-3-chloro-5-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide](/img/structure/B6626960.png)
4-bromo-3-chloro-5-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-3-chloro-5-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly known as BCOB and belongs to the class of benzamides.
Wirkmechanismus
The mechanism of action of BCOB is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition leads to the reduction of inflammation, pain, and fever.
Biochemical and Physiological Effects:
BCOB has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever by inhibiting the activity of COX enzymes. It has also been found to exhibit sedative and anxiolytic properties by affecting the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BCOB is its potential as a drug candidate for the treatment of various diseases. Its ability to inhibit the activity of certain enzymes and proteins makes it a promising drug candidate. However, one of the limitations of BCOB is its toxicity. It has been found to exhibit toxicity at high doses, which limits its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of BCOB. One of the potential future directions is the development of BCOB-based drugs for the treatment of breast cancer. Another potential future direction is the study of the mechanism of action of BCOB on COX enzymes. Further studies are also needed to determine the toxicity of BCOB at different doses and to explore its potential as a drug candidate for the treatment of other diseases.
Synthesemethoden
The synthesis of BCOB involves the reaction of 4-bromo-3-chloro-5-methylbenzoic acid with N-(5-methyl-1,3-oxazol-2-yl)methylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields BCOB as a white solid with a melting point of 158-160°C.
Wissenschaftliche Forschungsanwendungen
BCOB has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, BCOB has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also shown promising results in the treatment of cancer, particularly breast cancer.
In biochemistry, BCOB has been used as a tool to study the mechanism of action of certain enzymes and proteins. It has been found to inhibit the activity of certain enzymes, which makes it a potential drug candidate for the treatment of enzyme-related diseases.
In pharmacology, BCOB has been studied for its effects on the central nervous system. It has been found to exhibit sedative and anxiolytic properties, which makes it a potential drug candidate for the treatment of anxiety and insomnia.
Eigenschaften
IUPAC Name |
4-bromo-3-chloro-5-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN2O2/c1-7-3-9(4-10(15)12(7)14)13(18)17-6-11-16-5-8(2)19-11/h3-5H,6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHMRYXPVXMRAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Cl)C(=O)NCC2=NC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-5-chloro-3-fluoro-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]benzamide](/img/structure/B6626881.png)
![1-(2,2-difluoroethyl)-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B6626882.png)
![2-(3-benzylimidazol-4-yl)-1-[4-(1H-pyrazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B6626885.png)
![N-[3-(dimethylamino)-2-methylphenyl]-4-(1,3-thiazol-2-yl)butanamide](/img/structure/B6626905.png)


![1-(methoxymethyl)-N-[3-[(6-methylpyridin-2-yl)amino]-3-oxopropyl]cyclobutane-1-carboxamide](/img/structure/B6626921.png)
![N-[2-[[2-(3-fluorophenyl)acetyl]amino]ethyl]-3-propan-2-ylfuran-2-carboxamide](/img/structure/B6626928.png)
![N-[4-[2-(diethylamino)-2-oxoethyl]phenyl]-3-propan-2-ylfuran-2-carboxamide](/img/structure/B6626940.png)
![N-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-4-(1,3-thiazol-2-yl)butanamide](/img/structure/B6626943.png)
![2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N,N-bis(prop-2-ynyl)benzamide](/img/structure/B6626951.png)

![1-[[2-(5-chloropyridin-2-yl)acetyl]amino]-N-(cyclopropylmethyl)cyclopentane-1-carboxamide](/img/structure/B6626968.png)
![N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide](/img/structure/B6626979.png)